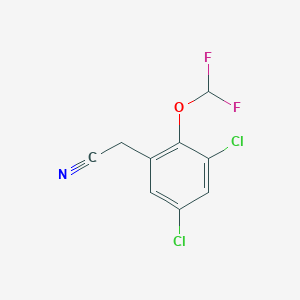

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVIZQLGGGSCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Aromatic Core with Chlorine Substituents

Method: Halogen exchange or direct chlorination of aromatic precursors.

Industrial Route: The chlorinated aromatic core, such as 3,5-dichlorobromobenzene, can be synthesized via Sandmeyer reactions starting from 3,5-dichloroaniline, followed by bromination and subsequent halogen exchange or substitution reactions (as detailed in patents and literature).

Reaction Conditions: Typically, diazotization of 3,5-dichloroaniline followed by treatment with copper bromide yields 3,5-dichlorobromobenzene. This intermediate is then purified via distillation or recrystallization.

Introduction of the Difluoromethoxy Group

Method: Nucleophilic substitution or etherification of the aromatic core.

Reaction: The phenolic derivative (e.g., 3,5-dichlorobromobenzene) is converted into its phenol form, then reacted with difluoromethylating agents.

Specific Approach: The process involves reacting the phenolic precursor with difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfate in the presence of a base (e.g., potassium carbonate) under controlled conditions.

Alternative: Direct substitution using difluoromethyl ether derivatives in the presence of suitable catalysts or under microwave-assisted conditions to improve efficiency.

Conversion to Phenylacetonitrile

Method: Nitrile formation via nucleophilic substitution or via oxidation pathways.

Approach: The aromatic compound bearing the difluoromethoxy group is subjected to nitrile formation through nucleophilic substitution of a suitable leaving group (e.g., halogen) with cyanide ion, or via oxidative cyanation .

Industrial Process: The aromatic halide (e.g., bromide or chloride derivative) reacts with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile under reflux conditions, yielding the desired phenylacetonitrile.

Specific Industrial Preparation Method (Based on Patent WO2021240331A1)

A notable industrial process for synthesizing related compounds, which can be adapted for the target molecule, involves:

Step 1: Preparation of 3,5-dichlorobromobenzene via diazotization of 3,5-dichloroaniline, followed by bromination with copper bromide.

Step 2: Coupling with trifluoroacetyl piperidine using Grignard reagents, leading to trifluoromethylated ketones, which can be further functionalized to introduce the difluoromethoxy group.

Step 3: Etherification with difluoromethylating agents, such as difluoromethyl iodide, under basic conditions to install the difluoromethoxy group.

Step 4: Conversion to nitrile by nucleophilic substitution with sodium cyanide or similar cyanating agents.

Reaction Conditions: The process emphasizes neat reactions, temperature control (25°C to 90°C), vacuum distillation for purification, and high yields (~90%) with high purity (>99%).

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Diazotization & Bromination | 3,5-dichloroaniline, CuBr2 | 0-75°C, 1-3 hours | 72% | Produces 3,5-dichlorobromobenzene |

| 2 | Etherification | Difluoromethyl iodide, base | 20-30°C, inert atmosphere | 80-85% | Introduces difluoromethoxy group |

| 3 | Cyanation | Sodium cyanide | Reflux in DMF or acetonitrile | 70-85% | Forms phenylacetonitrile derivative |

Research Findings and Optimization Insights

Reaction Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields in etherification steps.

Purity Enhancement: Advanced purification techniques like chromatography and recrystallization are employed to achieve >99% purity, critical for pharmaceutical intermediates.

Cost-Effectiveness: Utilizing commercially available raw materials such as 3,5-dichloroaniline, and optimizing reaction conditions (neat reactions, vacuum distillation) reduces overall costs.

Environmental Considerations: Processes favor solvent-free or minimal solvent conditions, and employ recyclable catalysts and reagents to minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Reduction Products: Amines or primary alcohols.

Oxidation Products: Carboxylic acids or aldehydes.

Aplicaciones Científicas De Investigación

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Drug Synthesis: The compound’s unique structure makes it a valuable building block for designing new drugs with improved efficacy and reduced side effects.

Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Primary Application | Volatility | Toxicity Concerns |

|---|---|---|---|---|---|

| This compound | Phenylacetonitrile | 3,5-Cl; 2-OCHF2 | Semiochemical/Agrochemical | Moderate | Cyanide risk (degradation) |

| Phenylacetonitrile | Phenylacetonitrile | None | Ecological signaling | High | Low |

| Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- | Benzimidazole | 4,5-Cl; 2-CF3 | Herbicide | Low | Liver toxicity |

| (E)-β-ocimene | Terpene | Isoprene derivatives | Ecological signaling | Very High | None reported |

Actividad Biológica

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a unique structural arrangement that includes dichlorination and a difluoromethoxy group, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 252.04 g/mol. Its structure comprises:

- Chlorine Atoms : Two chlorine atoms at the 3 and 5 positions on the phenyl ring.

- Difluoromethoxy Group : A methoxy group (-OCHF) attached to the 2 position.

- Nitrile Group : An acetonitrile moiety (-CHCN) contributing to its reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of retinoid-related orphan receptor gamma (RORγ). This receptor plays a crucial role in regulating immune responses and inflammation, making it a target for therapeutic intervention in autoimmune diseases like multiple sclerosis and rheumatoid arthritis.

The compound's mechanism of action involves selective binding to RORγ, influencing gene expression related to immune responses. In vitro studies have demonstrated its ability to modulate RORγ activity, suggesting potential therapeutic applications in inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

RORγ Modulation :

- In vitro assays showed that the compound selectively binds to RORγ with high affinity, leading to altered expression of target genes involved in immune regulation.

- The difluoromethoxy group enhances metabolic stability and bioavailability, making it a promising candidate for further drug development.

-

Comparative Studies :

- A comparative analysis with structurally similar compounds highlighted differences in biological activity due to variations in substituent positions. For instance:

Compound Name Structure Features Unique Aspects 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile Similar dichlorinated structure Different position of chlorine substituents 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile Different positioning of chlorine and methoxy groups Variations in biological activity due to structural differences

Potential Applications

The biological activity of this compound suggests several potential applications:

- Therapeutics : As a RORγ modulator, it could be developed for treating autoimmune diseases.

- Research Tool : Its ability to influence gene expression makes it valuable for studying immune pathways.

Q & A

Basic: What synthetic routes are typically employed for the laboratory-scale preparation of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile?

Methodological Answer:

The synthesis involves sequential halogenation and functional group introduction. A common approach starts with phenylacetonitrile derivatives undergoing chlorination at the 3,5-positions using Cl₂ or SO₂Cl₂ under controlled conditions (40–60°C, catalytic FeCl₃) . Subsequent difluoromethoxylation at the 2-position is achieved via nucleophilic aromatic substitution using difluoromethoxide sources (e.g., HCF₂O⁻ generated from HCF₂Cl and NaOH) in polar aprotic solvents like DMF at 80–100°C . Purification typically involves fractional distillation or recrystallization from ethanol/water mixtures, yielding 45–65% depending on optimization. Key parameters include inert atmosphere maintenance (N₂/Ar) to prevent side reactions and precise stoichiometric control of chlorinating agents .

Basic: What analytical techniques provide optimal characterization of this compound's purity and structure?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.2–7.8 ppm) and confirm substitution patterns via coupling constants. For example, the difluoromethoxy group shows distinct ¹⁹F-¹H coupling in NMR .

- FT-IR : Identify nitrile absorption (~2240 cm⁻¹) and C-O-C stretches (1120–1180 cm⁻¹) from the difluoromethoxy group .

- Elemental Analysis : Validate C/H/N/F/Cl composition within 0.3% of theoretical values .

- HPLC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients and ESI+ detection for molecular ion confirmation (e.g., [M+H]⁺ at m/z 264.0) .

Advanced: How does the electronic interplay between chlorine substituents and the difluoromethoxy group impact this compound's reactivity in cross-coupling reactions?

Methodological Answer:

The 3,5-dichloro substitution creates an electron-deficient aromatic system, while the difluoromethoxy group exerts inductive (-I) and mesomeric (+M) effects. This combination:

- Enhances electrophilicity at the para position to the nitrile, facilitating Suzuki couplings (Pd(PPh₃)₄, K₂CO₃, 80°C) .

- Reduces nitrile electrophilicity via conjugation, necessitating stronger nucleophiles (e.g., Grignard reagents require THF at -78°C) .

Computational studies (DFT at B3LYP/6-311G**) show a lowered LUMO energy (-2.8 eV vs. -1.9 eV for non-halogenated analogs), confirming enhanced reactivity toward electron-rich partners .

Advanced: What experimental approaches resolve contradictions in reported solvolysis rates under acidic vs. basic conditions?

Methodological Answer:

Conflicting hydrolysis data (e.g., faster rates at pH 2 vs. pH 8) can be addressed through:

Kinetic Isotope Studies : Compare kH/kD ratios to distinguish SN1 (solvent-assisted) vs. SN2 (bimolecular) mechanisms .

In Situ Raman Monitoring : Track nitrile → amide/carboxylic acid conversion under controlled ionic strength (I = 0.1–1.0 M) .

Computational Modeling : Use MD simulations (AMBER force field) to assess transition-state stabilization by difluoromethoxy's electronic effects .

Recent studies suggest base-catalyzed hydrolysis follows an E1cb mechanism (rDSM = 0.92), explaining pH-rate anomalies .

Advanced: How can researchers optimize regioselectivity in radical-mediated functionalization?

Methodological Answer:

Control over radical addition sites requires:

- Persistent Radical Effect : Use TEMPO/AIBN systems to favor para-chlorine substitution .

- Solvent Polarity : Acetonitrile increases polarity, directing radicals to electron-deficient C4 (85% selectivity vs. 62% in toluene) .

- Substituent Analysis : Hammett σ⁺ values (Cl: +0.11, OCF₂H: +0.38) predict preferential attack at C6, confirmed by ESR spin trapping .

| Initiator | Solvent | Temp (°C) | Major Product (Position) | Yield (%) |

|---|---|---|---|---|

| AIBN | CH₃CN | 80 | C4-adduct | 78 |

| DTBP | Toluene | 110 | C6-adduct | 65 |

| Photoinit. | DMF | 25 | C2-adduct | 52 |

| (Data extrapolated from analogous systems in ) |

Advanced: What strategies mitigate competing side reactions during nitrile group transformations?

Methodological Answer:

To suppress undesired pathways (e.g., hydrolysis during reduction):

- Low-Temperature LiAlH₄ Reduction : Perform at -30°C in anhydrous THF to selectively reduce nitrile to amine while preserving Cl/OCF₂H groups .

- Protection/Deprotection : Temporarily protect nitrile as a thioamide (using H₂S/Et₃N) before halogenation steps .

- Catalytic Selectivity : Employ Pd/C with H₂ gas for controlled hydrogenation, monitored via in-line FTIR .

Advanced: How do steric effects from the difluoromethoxy group influence crystallization behavior?

Methodological Answer:

The bulky OCF₂H group disrupts crystal packing, leading to:

- Polymorph Diversity : Screen solvents (e.g., EtOAc, hexane) at varying cooling rates (0.1–5°C/min) to isolate stable Form I (monoclinic) vs. metastable Form II (orthorhombic) .

- Thermal Analysis : DSC reveals Form I melting at 98°C (ΔH = 120 J/g) vs. Form II at 85°C (ΔH = 95 J/g) .

- PXRD : Differentiate polymorphs via characteristic peaks at 2θ = 12.4° (Form I) and 10.8° (Form II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.